(1R)-1-(4-Fluoronaphthyl)ethylamine
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Overview
Description
(1R)-1-(4-Fluoronaphthyl)ethylamine is an organic compound characterized by the presence of a fluorine atom attached to a naphthyl group, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Fluoronaphthyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoronaphthalene.
Grignard Reaction: 4-fluoronaphthalene is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding ethylated product.
Amine Formation: The ethylated product is then treated with ammonia or an amine source under suitable conditions to introduce the amine group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to carry out the Grignard reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(4-Fluoronaphthyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(1R)-1-(4-Fluoronaphthyl)ethylamine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Fluoronaphthyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(1R)-1-(4-Chloronaphthyl)ethylamine: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(4-Bromonaphthyl)ethylamine: Contains a bromine atom in place of fluorine.
(1R)-1-(4-Iodonaphthyl)ethylamine: Features an iodine atom instead of fluorine.
Uniqueness: (1R)-1-(4-Fluoronaphthyl)ethylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(1R)-1-(4-fluoronaphthalen-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSJXXBMVYRCM-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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